N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1040639-89-1
VCID: VC11950606
InChI: InChI=1S/C18H12ClFN2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F
Molecular Formula: C18H12ClFN2O4
Molecular Weight: 374.7 g/mol

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

CAS No.: 1040639-89-1

Cat. No.: VC11950606

Molecular Formula: C18H12ClFN2O4

Molecular Weight: 374.7 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide - 1040639-89-1

Specification

CAS No. 1040639-89-1
Molecular Formula C18H12ClFN2O4
Molecular Weight 374.7 g/mol
IUPAC Name N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Standard InChI InChI=1S/C18H12ClFN2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23)
Standard InChI Key GDHVFHRYQVYCBY-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F

Introduction

Molecular Formula

The molecular formula of the compound is C16H10ClFN2O4.

Structural Features

  • Core Structure: The molecule contains a benzodioxole moiety fused with an oxazole ring, which is linked to a benzamide group substituted with chlorine and fluorine atoms.

  • Functional Groups:

    • Benzodioxole: Known for its bioactive properties.

    • Oxazole: A heterocyclic group often associated with pharmacological activity.

    • Benzamide: A common scaffold in drug design.

    • Halogen Substituents (Cl and F): Enhance lipophilicity and binding affinity in biological systems.

Molecular Weight

The molecular weight of the compound is approximately 348.71 g/mol, calculated based on its molecular formula.

General Synthetic Route

The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves:

  • Formation of the Oxazole Ring:

    • Cyclization reactions using suitable precursors such as hydroxylamines and carboxylic acids.

  • Coupling with Benzodioxole Derivative:

    • Nucleophilic substitution to introduce the benzodioxole moiety.

  • Attachment of Benzamide Group:

    • Amidation reactions using chlorinated and fluorinated benzoyl derivatives.

Reaction Conditions

Reactions are often carried out under controlled temperatures using catalysts like triethylamine or pyridine to facilitate coupling and cyclization steps.

Pharmacological Potential

Compounds containing oxazole and benzodioxole groups are widely studied for their biological activities, including:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Properties: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Potential: Interaction with DNA or inhibition of specific kinases.

Mechanism of Action

The molecule’s activity is hypothesized to involve:

  • Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.

  • Modulation of signaling pathways due to its halogenated benzamide scaffold.

Docking Studies

In silico studies suggest that the compound exhibits strong binding affinities for protein targets involved in inflammation and cancer pathways.

In Vitro Studies

Preliminary experiments indicate moderate cytotoxicity against certain cancer cell lines while exhibiting low toxicity to normal cells.

Drug Development

The compound’s structure makes it a promising candidate for:

  • Developing anti-inflammatory drugs targeting COX/LOX pathways.

  • Synthesizing antimicrobial agents with broad-spectrum activity.

Structural Optimization

Further modifications could enhance selectivity and reduce toxicity by altering substituents on the benzamide or oxazole rings.

This compound represents a significant step forward in the design of multifunctional molecules for therapeutic applications. Further research is needed to fully elucidate its pharmacokinetics, toxicity profile, and clinical potential.

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